molecular formula C27H29N3O2S2 B12032246 (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-34-2

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12032246
CAS No.: 623935-34-2
M. Wt: 491.7 g/mol
InChI Key: XVCGQDGSYJEWGT-ULJHMMPZSA-N
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Description

The compound (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a butoxyphenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the butoxyphenyl group: This step involves the alkylation of the pyrazole ring with 4-butoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the thiazolidinone ring: This is typically done by reacting the intermediate with thiourea and an appropriate aldehyde under reflux conditions.

    Final condensation: The final step involves the condensation of the intermediate with a suitable aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, resulting in the formation of dihydropyrazoles or dihydrothiazolidinones.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrazoles, dihydrothiazolidinones.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the treatment of various diseases.

Industry

In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one lies in its butoxyphenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

623935-34-2

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S2/c1-4-6-16-32-23-14-12-20(13-15-23)25-21(18-29(28-25)22-10-8-7-9-11-22)17-24-26(31)30(19(3)5-2)27(33)34-24/h7-15,17-19H,4-6,16H2,1-3H3/b24-17-

InChI Key

XVCGQDGSYJEWGT-ULJHMMPZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)CC)C4=CC=CC=C4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)CC)C4=CC=CC=C4

Origin of Product

United States

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